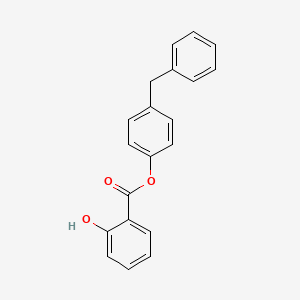![molecular formula C17H16O4Te B14413530 3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid CAS No. 84144-26-3](/img/structure/B14413530.png)
3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid typically involves the reaction of 3,5-dimethoxyphenyl tellurium trichloride with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organotellurium chemistry and standard organic synthesis techniques would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The tellurium atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with tellurium replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Mecanismo De Acción
The mechanism of action of 3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid is not well-documented. it is believed that the tellurium atom plays a crucial role in its reactivity and potential biological activity. The compound may interact with biological molecules through the formation of tellurium bonds, affecting various molecular targets and pathways.
Propiedades
Número CAS |
84144-26-3 |
|---|---|
Fórmula molecular |
C17H16O4Te |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
3-(3,5-dimethoxyphenyl)tellanyl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C17H16O4Te/c1-20-13-8-14(21-2)10-15(9-13)22-16(11-17(18)19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) |
Clave InChI |
HLRUHEQHKBJQLU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)[Te]C(=CC(=O)O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


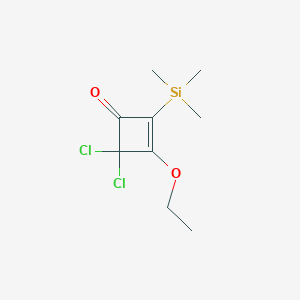
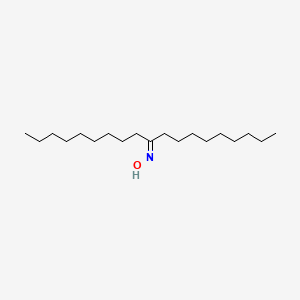
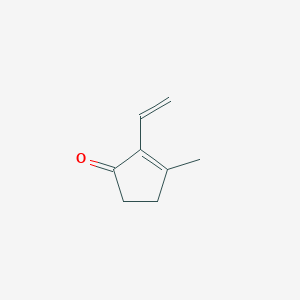
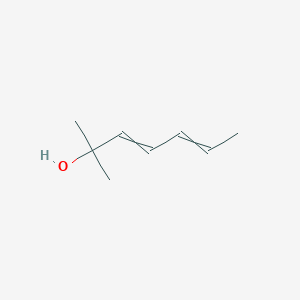
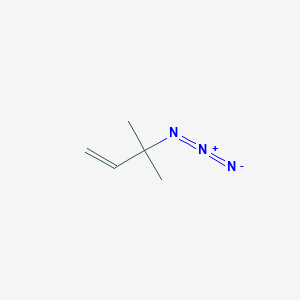
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)

![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)
![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)
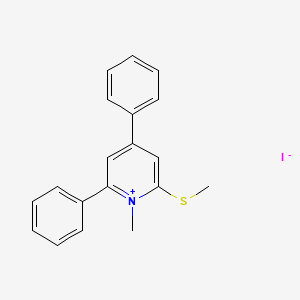
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)
